molecular formula C10H15BrOSi B13681985 (3-Bromo-5-methoxyphenyl)trimethylsilane

(3-Bromo-5-methoxyphenyl)trimethylsilane

Cat. No.: B13681985
M. Wt: 259.21 g/mol
InChI Key: HTGFIGTVPFCYFM-UHFFFAOYSA-N
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Description

(3-Bromo-5-methoxyphenyl)trimethylsilane is an organosilicon compound with the molecular formula C10H15BrOSi It is characterized by the presence of a bromine atom at the third position and a methoxy group at the fifth position on a phenyl ring, which is further bonded to a trimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-methoxyphenyl)trimethylsilane typically involves the bromination of 5-methoxyphenyltrimethylsilane. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-5-methoxyphenyl)trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, or reduced to a hydroxyl group under specific conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products with various functional groups replacing the bromine atom.

    Coupling: Biaryl compounds.

    Oxidation: Compounds with carbonyl groups.

    Reduction: Compounds with hydroxyl groups.

Scientific Research Applications

(3-Bromo-5-methoxyphenyl)trimethylsilane has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Bromo-5-methoxyphenyl)trimethylsilane involves its reactivity towards nucleophiles and electrophiles The bromine atom and methoxy group on the phenyl ring influence its electronic properties, making it a versatile intermediate in organic synthesis

Comparison with Similar Compounds

  • (3-Bromo-5-methylphenyl)trimethylsilane
  • (3-Bromo-4-methoxyphenyl)trimethylsilane
  • (3-Bromo-5-methoxyphenyl)triethylsilane

Comparison:

  • (3-Bromo-5-methylphenyl)trimethylsilane: Similar structure but with a methyl group instead of a methoxy group, leading to different reactivity and applications.
  • (3-Bromo-4-methoxyphenyl)trimethylsilane: The position of the methoxy group affects the electronic properties and reactivity.
  • (3-Bromo-5-methoxyphenyl)triethylsilane: The presence of an ethyl group instead of a methyl group on the silicon atom influences the compound’s steric and electronic properties.

Properties

Molecular Formula

C10H15BrOSi

Molecular Weight

259.21 g/mol

IUPAC Name

(3-bromo-5-methoxyphenyl)-trimethylsilane

InChI

InChI=1S/C10H15BrOSi/c1-12-9-5-8(11)6-10(7-9)13(2,3)4/h5-7H,1-4H3

InChI Key

HTGFIGTVPFCYFM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)Br)[Si](C)(C)C

Origin of Product

United States

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